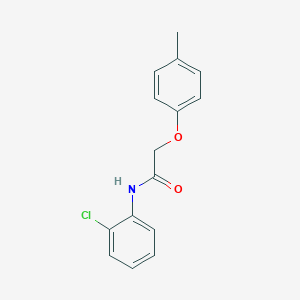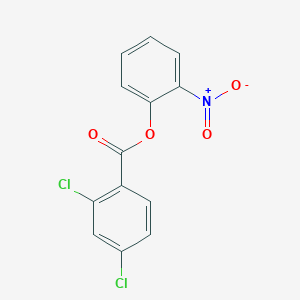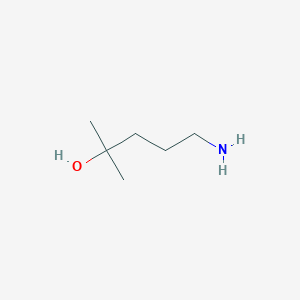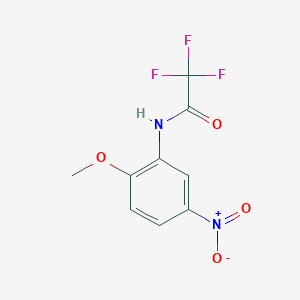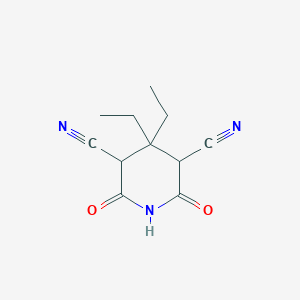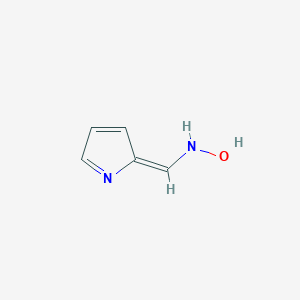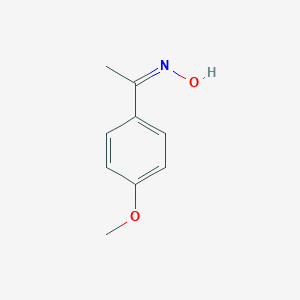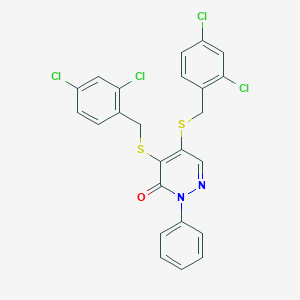
4,5-Bis((2,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis((2,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, commonly known as BDP, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound belongs to the class of pyridazinones and has been shown to possess a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of BDP is not fully understood. However, it has been suggested that BDP may exert its biological effects by inhibiting the activity of certain enzymes and receptors. For example, BDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, BDP has been shown to bind to the GABA-A receptor, a receptor that is involved in the regulation of neuronal activity.
Biochemische Und Physiologische Effekte
BDP has been shown to possess a wide range of biochemical and physiological effects. In the field of medicinal chemistry, BDP has been shown to possess potent antifungal and antibacterial activity. In addition, BDP has also been shown to possess antitumor activity and has been suggested as a potential chemotherapeutic agent. BDP has also been shown to possess neuroprotective and analgesic properties. Furthermore, BDP has been suggested as a potential therapeutic agent for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BDP in lab experiments is its potent biological activity. BDP has been shown to possess a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. In addition, BDP is relatively easy to synthesize, and its purity can be increased by recrystallization.
One of the limitations of using BDP in lab experiments is its potential toxicity. BDP has been shown to possess cytotoxic activity, and care should be taken when handling this compound. In addition, the mechanism of action of BDP is not fully understood, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several future directions for the study of BDP. One potential direction is the development of BDP as a therapeutic agent for the treatment of Alzheimer's disease. Another potential direction is the study of BDP's mechanism of action, which may help to elucidate its biological effects. Furthermore, the synthesis of analogs of BDP may lead to the development of compounds with improved biological activity and reduced toxicity.
Synthesemethoden
The synthesis of BDP is a complex process that involves several steps. The first step involves the reaction of 2,4-dichlorobenzyl chloride with thiourea in the presence of sodium hydroxide to yield 2,4-dichlorobenzylthiourea. The second step involves the reaction of 2,4-dichlorobenzylthiourea with 2-phenyl-3(2H)-pyridazinone in the presence of potassium hydroxide to yield BDP. The overall yield of BDP is around 40-50%, and the purity of the compound can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
BDP has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, BDP has been shown to possess potent antifungal and antibacterial activity. In addition, BDP has also been shown to possess antitumor activity and has been suggested as a potential chemotherapeutic agent. BDP has also been studied for its potential applications in the field of neuroscience, where it has been shown to possess neuroprotective and analgesic properties. Furthermore, BDP has been suggested as a potential therapeutic agent for the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
5589-93-5 |
|---|---|
Produktname |
4,5-Bis((2,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone |
Molekularformel |
C24H16Cl4N2OS2 |
Molekulargewicht |
554.3 g/mol |
IUPAC-Name |
4,5-bis[(2,4-dichlorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H16Cl4N2OS2/c25-17-8-6-15(20(27)10-17)13-32-22-12-29-30(19-4-2-1-3-5-19)24(31)23(22)33-14-16-7-9-18(26)11-21(16)28/h1-12H,13-14H2 |
InChI-Schlüssel |
OOZZPGKTPMETDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=C(C=C(C=C3)Cl)Cl)SCC4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=C(C=C(C=C3)Cl)Cl)SCC4=C(C=C(C=C4)Cl)Cl |
Andere CAS-Nummern |
5589-93-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)
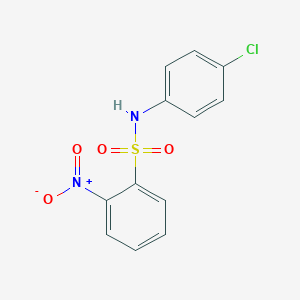

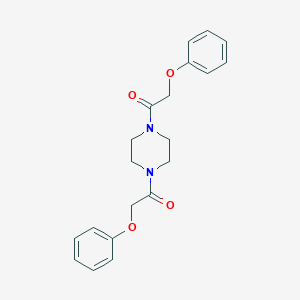
![N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B185636.png)
